molecular formula C18H21NO2S B2905289 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1396761-47-9

1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2905289
CAS No.: 1396761-47-9
M. Wt: 315.43
InChI Key: CVVSKWBLJOFNSF-UHFFFAOYSA-N
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Description

1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a thiophene ring, a piperidine ring, and an o-tolyloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the o-Tolyloxy Group: This step might involve etherification or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific receptors or enzymes.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone: can be compared with other compounds containing thiophene, piperidine, or o-tolyloxy groups.

  • Examples include 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(phenoxy)ethanone and 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(benzyloxy)ethanone .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This might include specific binding affinities, reactivity, or stability under certain conditions.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14-5-2-3-6-16(14)21-13-18(20)19-10-8-15(9-11-19)17-7-4-12-22-17/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVSKWBLJOFNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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